molecular formula C14H15N3O3S B2597371 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034306-11-9

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2597371
CAS No.: 2034306-11-9
M. Wt: 305.35
InChI Key: LPFWXXBKLDJZHA-UHFFFAOYSA-N
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Description

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a pyrazole moiety, a phenylsulfonyl group, and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazole moiety. Common synthetic routes include the reaction of hydrazines with 1,3-diketones or chalcones under acidic or basic conditions . The phenylsulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides . The final step involves the formation of the bicyclic structure, which can be achieved through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can lead to the formation of pyrazole N-oxides , while reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-pyrazol-1-ylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWXXBKLDJZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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